molecular formula C29H26N4O2S B2601731 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 1115286-41-3

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2601731
CAS No.: 1115286-41-3
M. Wt: 494.61
InChI Key: FHLIORYOPKSUSZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic core with a sulfur-linked acetamide substituent. The 4-ethylphenylacetamide moiety enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. Pyrrolo[3,2-d]pyrimidines are frequently explored as kinase inhibitors and anticancer agents due to their ability to mimic purine bases and disrupt nucleotide-binding domains .

Properties

IUPAC Name

2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O2S/c1-2-20-13-15-23(16-14-20)30-26(34)19-36-29-32-25-17-24(22-11-7-4-8-12-22)31-27(25)28(35)33(29)18-21-9-5-3-6-10-21/h3-17,31H,2,18-19H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLIORYOPKSUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC(=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the sulfanyl and acetamide groups under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Thieno[3,2-d]pyrimidine Analog (): The compound N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide replaces the pyrrolo ring with a thieno ring.
  • Pyrrolo[2,3-d]pyrimidine Derivative (): The compound 7-cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide features a pyrrolo[2,3-d]pyrimidine core. The positional isomerism (3,2-d vs. 2,3-d) affects planarity and hydrogen-bonding interactions, which are critical for target engagement .

Substituent Analysis

  • Acetamide Side Chain: The target compound’s N-(4-ethylphenyl)acetamide group contrasts with N-(4-butylphenyl) in and N-(2-methoxyphenyl) in .
  • Benzyl/Phenyl vs. Cyclopentyl/Sulfamoyl Groups:
    The benzyl and phenyl substituents in the target compound enhance aromatic stacking interactions, whereas cyclopentyl and sulfamoyl groups in introduce steric bulk and polar functionality, respectively, impacting solubility and target selectivity .

Molecular Properties

Property Target Compound Thieno Analog () Pyrrolo[2,3-d] Analog ()
Molecular Weight ~500 g/mol (estimated) 463.61 g/mol 613.23 g/mol
H-Bond Donors/Acceptors 1 / 5 1 / 5 2 / 8
LogP (Predicted) ~3.5 ~3.8 ~2.7

The higher molecular weight and H-bond acceptors in ’s compound may reduce blood-brain barrier penetration compared to the target compound .

Biological Activity

The compound 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine family, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N4O2SC_{24}H_{26}N_{4}O_{2}S with a molecular weight of 434.56 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core with a sulfanyl group and an acetamide moiety.

Biological Activities

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Various studies have demonstrated that pyrrolo[3,2-d]pyrimidines can inhibit cancer cell proliferation. For instance, a related compound showed significant inhibition of FLT3 kinase activity, which is crucial for cancer cell growth and survival .
    • The compound's mechanism may involve interference with critical signaling pathways involved in tumor growth.
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of pyrrolo[3,2-d]pyrimidines possess antimicrobial effects against various pathogens. The specific activity against bacterial strains remains to be fully elucidated.
  • Kinase Inhibition :
    • Pyrrolo[3,2-d]pyrimidines have been identified as potent inhibitors of several kinases, including those involved in cancer progression. The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance inhibitory potency .

The biological activity of this compound is primarily attributed to its ability to bind to specific targets within cells:

  • Enzyme Inhibition : The compound may inhibit various kinases by binding to their active sites or allosteric sites, disrupting their function.
  • Cell Signaling Modulation : By interfering with kinase signaling pathways, the compound can affect downstream cellular processes such as proliferation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Study on FLT3 Inhibition :
    • A study reported that certain pyrrolo[3,2-d]pyrimidine derivatives showed over 50% inhibition of FLT3 at concentrations around 10 µM. This highlights their potential as anticancer agents targeting specific kinases .
  • Anticancer Activity on Cell Lines :
    • Research involving human colon cancer (HT29) and prostate cancer (DU145) cell lines demonstrated that related compounds exhibited significant cytotoxic effects through mechanisms involving apoptosis induction .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits FLT3 kinase; induces apoptosis
AntimicrobialExhibits activity against various pathogens
Kinase InhibitionPotent inhibition of multiple kinases

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

  • Methodology : Use multi-step heterocyclic synthesis with Schiff base formation (e.g., condensation of aldehydes with amines under acidic conditions) followed by cyclization. For example, pyrimidine ring formation can be achieved via thermal cyclization in ethanol with piperidine catalysis .
  • Optimization : Monitor reaction progress via TLC (silica gel, dichloromethane mobile phase) and adjust stoichiometry of sulfanyl-acetamide intermediates to reduce byproducts .
  • Key Data : Typical yields for analogous pyrrolo-pyrimidine derivatives range from 60–75% under reflux conditions (80–100°C, 6–8 hrs) .

Q. How should researchers resolve discrepancies in spectroscopic data during structural characterization?

  • Analytical Workflow :

NMR : Compare 1H^1H- and 13C^{13}C-NMR chemical shifts with computationally predicted values (e.g., using ACD/Labs or ChemDraw). For example, the sulfanyl group (–S–) typically appears at δ 3.1–3.5 ppm in 1H^1H-NMR .

HRMS : Validate molecular ion peaks ([M+H]+^+) with mass accuracy < 5 ppm. Discrepancies may indicate incomplete purification or residual solvents .

FTIR : Confirm carbonyl (C=O) stretches near 1680–1720 cm1^{-1} and sulfanyl (C–S) bands at 600–700 cm1^{-1} .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro with crystal structures of target enzymes (e.g., kinases or proteases). Focus on the pyrrolo-pyrimidine core for π-π stacking and the sulfanyl group for hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
    • Validation : Compare results with experimental IC50_{50} values from enzyme inhibition assays (e.g., fluorescence polarization).

Q. How can researchers address contradictions in bioactivity data across cell-based assays?

  • Troubleshooting :

Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), serum-free media, and incubation times (24–48 hrs).

Metabolic Stability : Test compound stability in liver microsomes (e.g., human CYP3A4/5) to rule out rapid degradation .

Data Normalization : Use Z-factor scoring (>0.5) to validate high-throughput screening results .

  • Example : Inconsistent IC50_{50} values may arise from off-target effects; employ siRNA knockdowns or isogenic cell models to confirm target specificity .

Q. What strategies enhance regioselectivity during functionalization of the pyrrolo-pyrimidine scaffold?

  • Synthetic Design :

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro or acetyl) at the 6-phenyl position to bias electrophilic substitution at C2 .
  • Catalysis : Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling at the 3-benzyl position while preserving the sulfanyl-acetamide moiety .
    • Case Study : Analogous compounds achieved >90% regioselectivity using CuI/L-proline catalysis in DMF at 100°C .

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